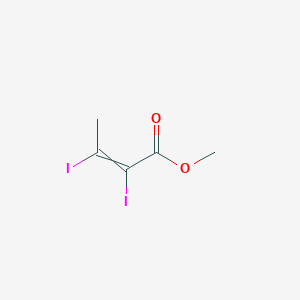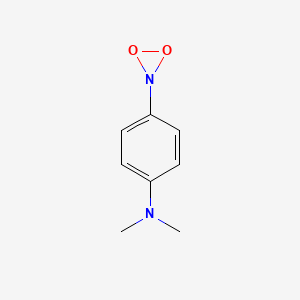
4-(Dioxaziridin-3-yl)-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dioxaziridin-3-yl)-N,N-dimethylaniline is an organic compound that features a dioxaziridine ring attached to an aniline moiety
Preparation Methods
The synthesis of 4-(Dioxaziridin-3-yl)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with a suitable dioxaziridine precursor under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and the reaction is carried out at low temperatures to ensure the stability of the dioxaziridine ring. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Chemical Reactions Analysis
4-(Dioxaziridin-3-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The dioxaziridine ring can be oxidized to form corresponding oxaziridine derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid or halogens. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Dioxaziridin-3-yl)-N,N-dimethylaniline has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(Dioxaziridin-3-yl)-N,N-dimethylaniline involves its interaction with molecular targets through the dioxaziridine ring and the aniline moiety. The dioxaziridine ring can participate in redox reactions, while the aniline moiety can interact with various biological targets, such as enzymes and receptors. The pathways involved in its mechanism of action depend on the specific application and the molecular targets.
Comparison with Similar Compounds
4-(Dioxaziridin-3-yl)-N,N-dimethylaniline can be compared with other similar compounds, such as:
4-(2-Amino-4-Methyl-1,3-Thiazol-5-Yl)-N-(3-Dioxaziridin-3-Ylphenyl)pyrimidin-2-Amine:
(E)-4′-(Dioxaziridine-3-yl)stilbene-4-aminylene radical: This compound contains a stilbene backbone, which imparts different electronic properties compared to this compound.
Properties
CAS No. |
756533-87-6 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
4-(dioxaziridin-3-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C8H10N2O2/c1-9(2)7-3-5-8(6-4-7)10-11-12-10/h3-6H,1-2H3 |
InChI Key |
ALWISEQUZRRERT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2OO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


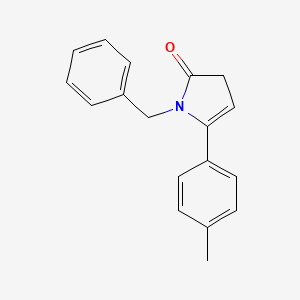
![6-(6-Bromohexyl)-5,6-dihydrobenzo[h][1,6]naphthyridin-1-ium bromide](/img/structure/B14228117.png)
![2',3-Diethyl[1,1'-bi(cyclopentylidene)]-2-yl prop-2-enoate](/img/structure/B14228118.png)
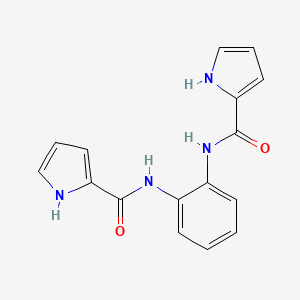
![3-[1-(4-Methoxyphenyl)ethyl]pentane-2,4-dione](/img/structure/B14228122.png)
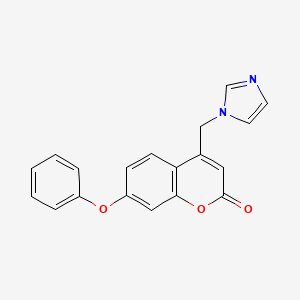
![Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]-](/img/structure/B14228132.png)

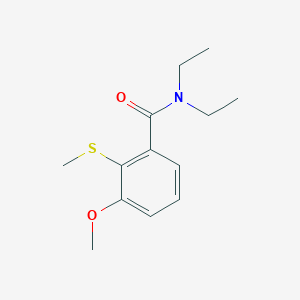
![1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B14228149.png)
![2,5-Bis{4-[2-(4-fluorophenyl)ethenyl]phenyl}-1,3,4-oxadiazole](/img/structure/B14228163.png)
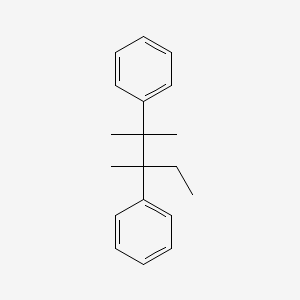
![2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride](/img/structure/B14228172.png)
